![molecular formula C15H17N3O2S B2664029 4-(pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1421491-64-6](/img/structure/B2664029.png)
4-(pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Description
4-(pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, also known as PTP-1B inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It belongs to the class of piperidine carboxamides and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP-1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism.
Scientific Research Applications
- Coordination polymers are fascinating structures formed by linking metal ions with organic ligands. Researchers have synthesized coordination polymers incorporating btap, such as Co(fa)₂(btapp)₂ and Zn₃(btc)₂(btapp)₄(H₂O)₂. These materials exhibit diverse topologies, ranging from 2D networks to 3D frameworks. Their luminescent properties have been studied in both solid-state and solvent suspension, making them promising candidates for optoelectronic applications.
Coordination Polymers and Luminescent Materials
properties
IUPAC Name |
4-pyridin-2-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(17-14-5-3-11-21-14)18-9-6-12(7-10-18)20-13-4-1-2-8-16-13/h1-5,8,11-12H,6-7,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMOXAYNMDYMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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